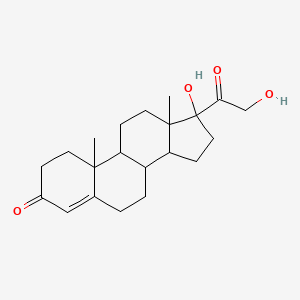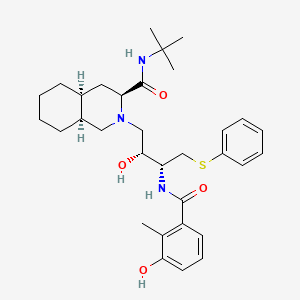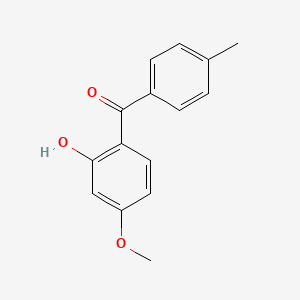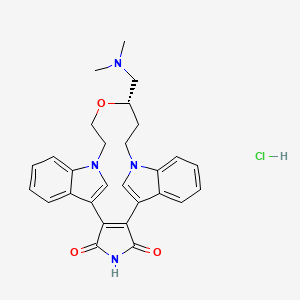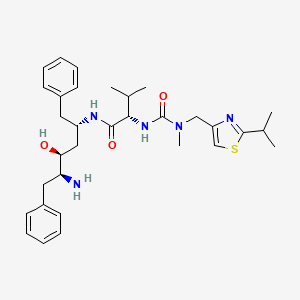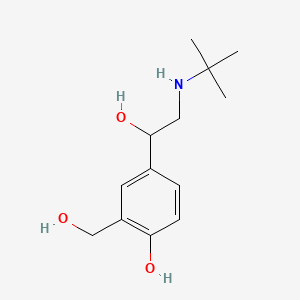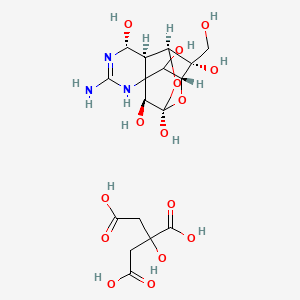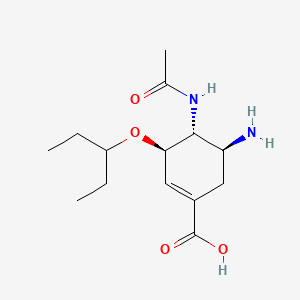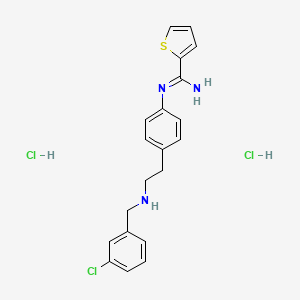
ARL 17477 dihydrochloride
説明
ARL 17477 dihydrochloride is a selective and potent neuronal nitrogen oxide synthase (nNOS) inhibitor . It has IC50 values of 1 and 17μM for nNOS and endothelial NOS, respectively . It has been used in many preclinical studies since its initial discovery .
Molecular Structure Analysis
The molecular formula of ARL 17477 dihydrochloride is C20H20ClN3S.2HCl . It has a molecular weight of 442.83 g/mol .Physical And Chemical Properties Analysis
ARL 17477 dihydrochloride is a white solid . It is soluble to 50 mM in water and to 100 mM in DMSO .科学的研究の応用
Inhibition of Neuronal Nitric Oxide Synthase (NOS1)
ARL-17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1), which catalyzes the conversion of L-arginine to NO in neural tissue . The IC50 against rat NOS1 is 35 nM, and it has 100-fold selectivity over endothelial and inducible isoforms .
Treatment for Stroke and Traumatic Brain Injury
Since its initial discovery in the 1990s, ARL-17477 has been widely used as a treatment for stroke and traumatic brain injury in preclinical animal models . It penetrates the brain, reduces infarct size, and reduces cerebral blood flow in several different rodent models of ischemic brain injury .
Cancer Research
ARL-17477 exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents cancer growth in vitro and in vivo . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .
Inhibition of Autophagy-Lysosomal System
ARL-17477 inhibits the autophagy-lysosomal system at the level of lysosomal fusion, which is suggested as an underlying anticancer mechanism . It induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .
Cell Signaling Studies
ARL-17477 dihydrochloride hydrate may be used in cell signaling studies . It has been used as a standard NOS1 inhibitor in vitro and in vivo .
Potential Cancer Therapeutic
ARL-17477 is a dual inhibitor of NOS1 and the autophagy-lysosomal system that could potentially be used as a cancer therapeutic . In vivo, ARL-17477 inhibited the tumor growth of KRAS-mutant cancer .
作用機序
Target of Action
ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .
Mode of Action
ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .
Biochemical Pathways
ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .
Pharmacokinetics
ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Result of Action
ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .
Action Environment
The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .
Safety and Hazards
特性
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBYIKSUDXMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ARL 17477 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




